molecular formula C8H6F4O2 B1306009 3-(1,1,2,2-Tetrafluoroethoxy)phenol CAS No. 53997-99-2

3-(1,1,2,2-Tetrafluoroethoxy)phenol

Cat. No. B1306009
CAS RN: 53997-99-2
M. Wt: 210.13 g/mol
InChI Key: DEXGNBYVIMYKJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,1,2,2-Tetrafluoroethoxy)phenol is a fluorinated organic compound that is not directly discussed in the provided papers. However, the papers do discuss various fluorinated phenols and related compounds, which can provide insights into the properties and reactivity of such molecules. These compounds are of interest due to their potential applications in medicine, pesticides, and materials science due to their unique physical and chemical properties imparted by the fluorine atoms .

Synthesis Analysis

The synthesis of fluorinated phenols, such as 3-trifluoromethyl phenol, involves multiple steps including nitration, reduction, diazotization, and hydrolysis. Optimization of these processes can lead to improvements in yield and purity . Additionally, the synthesis of related compounds, such as metallophthalocyanines containing trifluoromethylphenoxy moieties, involves confirming structures through various analytical techniques like IR, UV-vis, NMR, and elemental analysis . These methods are likely applicable to the synthesis and analysis of 3-(1,1,2,2-Tetrafluoroethoxy)phenol as well.

Molecular Structure Analysis

The molecular structure of fluorinated compounds can be determined using techniques such as X-ray crystallography, as seen in the synthesis of compounds with trifluoromethylphenoxy groups . The molecular geometry can be compared using computational methods like Hartree-Fock (HF) and density functional theory (DFT) . These techniques would be relevant for analyzing the molecular structure of 3-(1,1,2,2-Tetrafluoroethoxy)phenol.

Chemical Reactions Analysis

Fluorinated phenols can undergo various chemical reactions, including click reactions to form triazole rings , and nucleophilic deoxyfluorination via aryl fluorosulfonate intermediates . The introduction of fluorine atoms can affect the reactivity and selectivity of these compounds in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms. For instance, solubility can be affected, as seen with metallophthalocyanines containing trifluoromethylphenoxy moieties, which are soluble in weakly and medium polar solvents but have low solubility in strong polar solvents like DMF and DMSO . The spectroscopic properties are also affected, as the introduction of trifluoromethylphenoxy substituents greatly affects the spectroscopic properties of these compounds . Electrochemical properties, such as redox peaks in cyclic voltammograms, indicate that these compounds are good electron donors and possess quasireversible electrochemical processes . These properties would be important to consider when analyzing 3-(1,1,2,2-Tetrafluoroethoxy)phenol.

Scientific Research Applications

1. Lithium-Metal Batteries

  • Application Summary: This compound is used in the creation of a partially and weakly solvating electrolyte (PWSE) which enables the stable cycling of lithium-metal batteries (LMBs) at high-voltages within a wide-temperature range .
  • Methods of Application: The electrolyte local-environment is modulated using a low-salt concentration of 1.3 M. 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane, which contains two oxygen atoms that coordinate weakly with Li + -ions, transforms the 1,2-dimethoxyethane-dominated electrolyte solvation-structure to a more anion-incorporated structure .
  • Results or Outcomes: The PWSE enables the construction of 4.4 V Li|LiCoO2 full cells with a long-lifespan and high-areal-capacity of 3.12 mA h cm −2 .

2. Synthesis of Novel Polymers

  • Application Summary: 3-(1,1,2,2-Tetrafluoroethoxy)aniline, a derivative of 3-(1,1,2,2-Tetrafluoroethoxy)phenol, can be used as a monomer in the synthesis of novel polymers for coatings, membranes, or electronics.
  • Methods of Application: The aromatic amine group can be a reactive site for further functionalization.
  • Results or Outcomes: The research in this area might lead to the development of new materials with unique properties.

Safety And Hazards

The compound is classified as toxic . The hazard statements associated with it are H301+H311+H331 , indicating toxicity if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

3-(1,1,2,2-tetrafluoroethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O2/c9-7(10)8(11,12)14-6-3-1-2-5(13)4-6/h1-4,7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXGNBYVIMYKJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(C(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380217
Record name 3-(1,1,2,2-tetrafluoroethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,1,2,2-Tetrafluoroethoxy)phenol

CAS RN

53997-99-2
Record name 3-(1,1,2,2-tetrafluoroethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53997-99-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.